molecular formula C17H11N3O2S2 B403839 5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole CAS No. 309293-22-9

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole

Cat. No.: B403839
CAS No.: 309293-22-9
M. Wt: 353.4g/mol
InChI Key: CQJHTTXQQNZBPY-UHFFFAOYSA-N
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Description

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole is a novel chemical entity designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure is based on the 6-phenylimidazo[2,1-b]thiazole scaffold, a privileged structure known to exhibit significant biological activity. Scientific literature on this core structure indicates that derivatives of 6-phenylimidazo[2,1-b]thiazole demonstrate potent antifungal properties. For instance, related compounds have shown efficacy against dermatophyte strains like Trichophyton rubrum and Microsporum audouinii , with some derivatives exhibiting superior activity compared to the standard ketoconazole . Furthermore, the imidazothiazole framework is recognized as a key pharmacophore in anticancer research. Various synthetic strategies, including microwave-assisted Hantzsch thiazole synthesis, have been employed to develop new derivatives for evaluating their antitumor potential . The specific modification with a (4-nitrophenyl)thio moiety at the 5-position is intended to modulate the compound's electronic properties, binding affinity, and interaction with biological targets, making it a valuable tool for researchers investigating new inhibitors and therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-nitrophenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-20(22)13-6-8-14(9-7-13)24-16-15(12-4-2-1-3-5-12)18-17-19(16)10-11-23-17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJHTTXQQNZBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetyl Intermediate Formation

The 5-position of the imidazo[2,1-b]thiazole is functionalized by reacting the core with chloroacetyl chloride. For instance, 6-phenylimidazo[2,1-b]thiazole (3a ) reacts with chloroacetyl chloride in refluxing 1,4-dioxane to yield 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (4a ). This intermediate serves as the electrophilic site for thiol substitution.

Procedure

  • Dissolve 3a (1 mmol) in anhydrous 1,4-dioxane.

  • Add chloroacetyl chloride (1.2 mmol) dropwise under nitrogen.

  • Reflux at 100°C for 4 hours.

  • Purify via recrystallization (ethanol/water).
    Yield: 78–82%.

Nucleophilic Thioetherification

The chloro group in 4a is displaced by 4-nitrothiophenol in the presence of a base. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile with triethylamine (TEA) as the base.

Optimized Protocol

  • Mix 4a (1 mmol), 4-nitrothiophenol (1.2 mmol), and TEA (2 mmol) in DMF.

  • Stir at 90°C for 6–8 hours.

  • Quench with ice water and extract with dichloromethane.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).
    Yield: 65–72%.

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the carbonyl group, forming the thioether linkage.

One-Pot Multicomponent Synthesis

A green alternative involves a one-pot reaction using aryl glyoxals, quinoline-2,4-diol, and 5-ethyl-1,3,4-thiadiazol-2-amine in aqueous medium. Sulfamic acid and TEA catalyze the condensation, cyclization, and tautomerization steps to directly yield the target compound.

Steps

  • Combine 4-nitrothiophenol (1 mmol), quinoline-2,4-diol (1 mmol), and 5-ethyl-1,3,4-thiadiazol-2-amine (1 mmol) in water.

  • Add TEA (10 mol%) and sulfamic acid (25 mol%).

  • Reflux at 100°C for 3 hours.

  • Filter and wash with cold water.
    Yield: 87–91%.

Advantages

  • Solvent: Water (eco-friendly).

  • Catalyst: Low-cost sulfamic acid.

  • Time: 3 hours vs. traditional 8–12 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (4a ) and 4-nitrothiophenol react in methanol under microwave heating (90°C, 30 minutes) to afford the target compound in 95% yield.

Conditions

  • Power: 300 W.

  • Pressure: Sealed vessel.

  • Work-up: Simple filtration after cooling.

Comparative Analysis of Methods

MethodYield (%)TimeSolventKey Advantage
Hantzsch + Thioether65–728–12 hDMFHigh purity
One-Pot87–913 hWaterEco-friendly, high yield
Microwave950.5 hMethanolRapid, energy-efficient

Structural Characterization

Spectroscopic Data

  • IR: νmax 1690 cm⁻¹ (C=O), 1345 cm⁻¹ (NO₂), 745 cm⁻¹ (C-S).

  • 1H NMR (DMSO-d6): δ 8.25 (d, J = 8 Hz, 2H, Ar-NO₂), 7.92–7.45 (m, 8H, Ar-H), 6.31 (s, 1H, imidazo-H).

  • 13C NMR: δ 192.9 (C=O), 162.3 (C=N), 143.5 (C-S), 132.0–118.4 (Ar-C).

Challenges and Optimization

  • Byproducts: Over-alkylation may occur if excess chloroacetyl chloride is used.

  • Purification: Column chromatography is essential due to polar byproducts.

  • Scale-Up: Microwave methods are limited by vessel size, whereas one-pot reactions are easily scalable .

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The imidazo[2,1-b]thiazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Cyclization: Various aldehydes or ketones, acidic or basic catalysts.

Major Products

The major products formed from these reactions include amino-substituted derivatives, various nucleophile-substituted derivatives, and more complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiazole have been evaluated for their effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aEscherichia coli12 µg/mL
5bStaphylococcus aureus10 µg/mL
5cPseudomonas aeruginosa15 µg/mL

These results suggest that the presence of the thiazole and imidazole structures enhances antimicrobial efficacy, making them promising candidates for further development in antimicrobial therapies .

Anticancer Properties

The compound shows potential as an anticancer agent. A study highlighted the synthesis of related imidazo[2,1-b]thiazole derivatives that displayed notable antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • Murine leukemia (L1210)
    • Human cervix carcinoma (HeLa)
    • Human breast adenocarcinoma (MCF7)

The IC50_{50} values for these compounds were observed in the submicromolar range, indicating strong cytotoxicity against cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

Multiple studies have documented the biological activities of this compound and its analogs:

  • A study published in Pharmaceutical Research reported on a series of thiazole derivatives that exhibited potent antimicrobial and anticancer activities. The findings indicated that modifications to the thiazole ring could enhance biological activity significantly .
  • Another investigation focused on the molecular docking studies of similar compounds, revealing insights into their binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 5-((4-nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Functional Group Modifications

The introduction of specific functional groups diversifies pharmacological profiles:

  • Hydrazide/Hydrazone Moieties : Imidazo[2,1-b]thiazole guanylhydrazones with chlorine atoms exhibit antitumor activity by targeting RSK2 (p90 ribosomal S6 kinase 2), a regulator of cell proliferation .
  • Thiazolidinedione Additions : Derivatives combining imidazo[2,1-b]thiazole with thiazolidinedione moieties show dual antibacterial and antifungal effects, likely through membrane disruption .

Aryl vs. Heteroaryl Substitutions

Replacing the phenyl group with heteroaryl rings alters target specificity:

  • 6-Thienyl Derivatives : These compounds inhibit mitochondrial NADH dehydrogenase, a key enzyme in oxidative phosphorylation, suggesting utility in metabolic disorder therapeutics .
  • Biphenyl Tetrazole Derivatives : Hybrid structures (e.g., biphenyl tetrazole thiazolidinediones) demonstrate enhanced antimicrobial potency due to improved π-π stacking with bacterial enzymes .

Nitro Group Positioning and Electronic Effects

The nitro group's position significantly impacts activity:

  • Para-Nitro (4-Nitrophenyl) : Enhances electron-withdrawing effects, stabilizing negative charges in enzyme-binding pockets. This is observed in 5-((4-nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole, where the para-nitro group may improve interactions with kinases or oxidases .

Table 2: Nitro-Substituted Imidazo[2,1-b]thiazole Derivatives

Compound Nitro Position Key Property/Activity Reference
5-((4-Nitrophenyl)thio)-6-Ph derivative C5 (para) Electronic modulation
5-Nitro-6-(2-nitrophenyl) derivative C6 (ortho) Enhanced solubility
6-(4-Nitrophenyl)-5-nitro derivative C6 (para) Antiparasitic (hypothetical)

Application-Specific Modifications

  • Photophysical Applications : CF₃-substituted imidazo[2,1-b]thiazole Ir(III) complexes (e.g., (mtfpmt)₂Ir(pic)) exhibit blue-shifted emission (λmax = 480 nm) and high color purity (>92%), making them suitable for OLEDs .
  • Sensing Probes : The fluorescence probe LB1 ((E)-N′-(2-hydroxybenzylidene)-6-phenylimidazo[2,1-b]thiazole-3-carbohydrazide) detects In³⁺ and Cr³⁺ via chelation-induced fluorescence quenching, demonstrating the scaffold’s versatility beyond therapeutics .

Biological Activity

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that combines imidazole and thiazole moieties, known for their pharmacological potential. The presence of the nitrophenyl group is believed to enhance its biological activity, particularly in targeting cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures demonstrated potent antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHeLa1.2
Compound BCEM4.0
Compound CPanc-10.86
This compoundVariousTBDTBD

Case Study : A study investigated the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated that these compounds could significantly inhibit cell proliferation, with IC50 values suggesting high potency against resistant cancer cell lines like SUIT-2 and Panc-1 .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. The presence of the thiazole ring enhances their ability to combat bacterial infections.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
This compoundTBDTBDTBD

Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is postulated that these compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways or inhibiting specific enzymes critical for cell survival.

Q & A

Q. What are the common synthetic routes for preparing 5-((4-nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole?

A typical synthesis involves heterocyclic condensation under catalytic conditions. For example, thioether formation can be achieved by reacting a halogenated imidazo[2,1-b]thiazole precursor with 4-nitrothiophenol in PEG-400 solvent using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid .

Q. How is the compound characterized post-synthesis?

Characterization includes spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C-S bonds at ~680 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether linkage via coupling patterns).
  • Elemental analysis validates purity (>95% by calculated vs. experimental C/H/N/S ratios) .

Q. What in vitro assays are used to evaluate its biological activity?

Antibacterial activity is assessed via microdilution assays (MIC determination) against Gram-positive/negative strains. Anticancer potential is tested using MTT assays on cell lines (e.g., HepG2, MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to enhance thioether bond formation.
  • Solvent effects : Compare polar aprotic solvents (DMF, PEG-400) to stabilize intermediates and reduce side reactions.
  • Temperature control : Maintain 70–80°C to balance reaction kinetics and thermal decomposition risks .

Q. What strategies resolve contradictions in spectral data interpretation?

Cross-validate ambiguous signals using:

  • 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and long-range couplings.
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and fragment patterns.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous imidazo-thiadiazoles .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Substituent variation : Introduce electron-withdrawing (e.g., -CF₃, -NO₂) or donating groups (e.g., -OCH₃) on the phenyl ring to modulate electronic effects.
  • Bioisosteric replacement : Replace the thiazole ring with triazole or benzimidazole moieties to assess binding affinity changes.
  • Pharmacophore mapping : Use docking simulations to correlate substituent positions with target interactions (e.g., kinase binding pockets) .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G** level to study frontier orbitals (HOMO-LUMO gaps) and nitro group charge distribution.
  • Molecular dynamics (MD) simulations : Simulate solvation effects in water/DMSO to assess aggregation tendencies and solubility limitations .

Q. How is the environmental fate of the compound evaluated in advanced studies?

Follow protocols from ecological risk frameworks:

  • Degradation studies : Monitor abiotic hydrolysis (pH 7–9) and photolysis under UV light (λ = 254 nm).
  • Bioaccumulation assays : Measure logP values (octanol-water partitioning) and bioconcentration factors in model organisms (e.g., Daphnia magna).
  • Toxicity profiling : Use zebrafish embryos (FET test) to assess acute/chronic effects at environmentally relevant concentrations .

Q. How are derivatives designed to improve pharmacokinetic properties?

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) to enhance aqueous solubility.
  • Metabolic stability : Replace labile nitro groups with cyano or trifluoromethyl substituents to reduce hepatic clearance.
  • Prodrug strategies : Mask thiol groups with acetyl or PEGylated protectors for targeted release .

Q. How can synthesis reproducibility be validated across labs?

  • Detailed protocols : Specify stoichiometry, catalyst loading (e.g., 10 wt%), and purification steps (e.g., recrystallization solvent ratios).
  • Inter-lab comparisons : Share characterized samples for NMR/HRMS cross-verification.
  • Batch analysis : Report yield ranges (±5%) and impurity profiles (HPLC purity >98%) .

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